Cas no 23178-01-0 (2-(propan-2-ylsulfanyl)acetonitrile)

2-(propan-2-ylsulfanyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- (Isopropylthio)acetonitrile
- 2-(propan-2-ylsulfanyl)acetonitrile
-
- MDL: MFCD00041526
- Inchi: 1S/C5H9NS/c1-5(2)7-4-3-6/h5H,4H2,1-2H3
- InChI Key: SXTZELRBDHGZGR-UHFFFAOYSA-N
- SMILES: S(CC#N)C(C)C
Computed Properties
- Exact Mass: 115.04557046g/mol
- Monoisotopic Mass: 115.04557046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 79.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 49.1
2-(propan-2-ylsulfanyl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB541138-1g |
(Isopropylthio)acetonitrile; . |
23178-01-0 | 1g |
€328.20 | 2025-02-27 | ||
Enamine | EN300-85817-0.5g |
2-(propan-2-ylsulfanyl)acetonitrile |
23178-01-0 | 95% | 0.5g |
$397.0 | 2024-05-21 | |
Enamine | EN300-85817-5g |
2-(propan-2-ylsulfanyl)acetonitrile |
23178-01-0 | 5g |
$1199.0 | 2023-09-02 | ||
abcr | AB541138-2.52,5g |
(Isopropylthio)acetonitrile; . |
23178-01-0 | 2.52,5g |
€692.40 | 2024-04-18 | ||
Enamine | EN300-85817-1g |
2-(propan-2-ylsulfanyl)acetonitrile |
23178-01-0 | 1g |
$414.0 | 2023-09-02 | ||
Enamine | EN300-85817-10g |
2-(propan-2-ylsulfanyl)acetonitrile |
23178-01-0 | 10g |
$1778.0 | 2023-09-02 | ||
abcr | AB541138-100mg |
(Isopropylthio)acetonitrile; . |
23178-01-0 | 100mg |
€137.00 | 2025-02-27 | ||
abcr | AB541138-250mg |
(Isopropylthio)acetonitrile; . |
23178-01-0 | 250mg |
€200.70 | 2025-02-27 | ||
Enamine | EN300-85817-0.05g |
2-(propan-2-ylsulfanyl)acetonitrile |
23178-01-0 | 95% | 0.05g |
$348.0 | 2024-05-21 | |
Enamine | EN300-85817-2.5g |
2-(propan-2-ylsulfanyl)acetonitrile |
23178-01-0 | 95% | 2.5g |
$810.0 | 2024-05-21 |
2-(propan-2-ylsulfanyl)acetonitrile Related Literature
-
1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
Additional information on 2-(propan-2-ylsulfanyl)acetonitrile
Introduction to 2-(Propan-2-ylsulfanyl)acetonitrile (CAS No. 23178-01-0)
2-(Propan-2-ylsulfanyl)acetonitrile, also known by its CAS number 23178-01-0, is a versatile organic compound with a unique structure and a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its molecular formula C5H9NS, which consists of a nitrile group (-CN) and a sulfanyl (thioether) group attached to an isopropyl moiety. The combination of these functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways.
The synthesis of 2-(propan-2-ylsulfanyl)acetonitrile can be achieved through several methods, including the reaction of isopropyl mercaptan with acrylonitrile or the alkylation of thiourea followed by nitrile formation. These synthetic routes are well-documented in the literature and have been optimized for industrial-scale production. The compound's stability under various conditions, such as temperature and pH, has been extensively studied, ensuring its reliability as a starting material in chemical processes.
In the realm of medicinal chemistry, 2-(propan-2-ylsulfanyl)acetonitrile has garnered significant attention due to its potential as a building block for the synthesis of bioactive molecules. Recent research has explored its use in the development of novel drugs targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, which could be beneficial in treating conditions such as arthritis and neurodegenerative disorders.
The biological activity of 2-(propan-2-ylsulfanyl)acetonitrile and its derivatives has been evaluated through in vitro and in vivo experiments. In one notable study, researchers investigated the cytotoxic effects of this compound on cancer cell lines. The results indicated that certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents. Further investigations are underway to optimize these derivatives for clinical applications.
Beyond its medicinal applications, 2-(propan-2-ylsulfanyl)acetonitrile finds utility in materials science and polymer chemistry. Its ability to participate in polymerization reactions makes it a valuable monomer for the synthesis of functional polymers with tailored properties. These polymers can be used in various applications, including coatings, adhesives, and electronic materials. The unique combination of nitrile and sulfanyl functionalities provides opportunities for designing polymers with enhanced mechanical strength, thermal stability, and chemical resistance.
In environmental chemistry, the fate and behavior of 2-(propan-2-ylsulfanyl)acetonitrile in different environmental matrices have been studied to assess its potential impact on ecosystems. Research has shown that this compound is biodegradable under aerobic conditions but may persist in anaerobic environments. Efforts are ongoing to develop bioremediation strategies to mitigate any potential environmental risks associated with its use.
The safety profile of 2-(propan-2-ylsulfanyl)acetonitrile has also been thoroughly evaluated. Toxicological studies have demonstrated that it is generally considered safe for handling and use under appropriate conditions. However, standard safety protocols should be followed to minimize exposure risks and ensure worker safety in industrial settings.
In conclusion, 2-(propan-2-ylsulfanyl)acetonitrile (CAS No. 23178-01-0) is a multifunctional compound with a broad spectrum of applications across various scientific disciplines. Its unique chemical structure and versatile reactivity make it an indispensable tool for researchers and chemists working in fields such as medicinal chemistry, materials science, and environmental chemistry. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.
23178-01-0 (2-(propan-2-ylsulfanyl)acetonitrile) Related Products
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
